

Physical and chemical properties of Benocyclidine-d10

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Compound of Interest		
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An In-depth Technical Guide to Benocyclidine-d10

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and mechanism of action of **Benocyclidine-d10** (BCP-d10). **Benocyclidine-d10** is the deuterated analog of Benocyclidine (BCP), a potent and selective dopamine reuptake inhibitor. Due to its isotopic labeling, BCP-d10 is an invaluable internal standard for the quantification of BCP in various biological matrices using mass spectrometry techniques. This document includes detailed methodologies for its synthesis and analysis, alongside visualizations of key processes to support research and development applications.

Core Physical and Chemical Properties

Benocyclidine-d10 is a derivative of phencyclidine where the phenyl group is substituted with a benzothiophenyl group, and the piperidine ring is fully deuterated. This isotopic labeling is crucial for its use as an internal standard in quantitative analyses.

Table 1: Physical and Chemical Properties of Benocyclidine-d10



Property	Value	Source(s)
IUPAC Name	1-[1-(1-benzothiophen-2-yl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine	[1]
Synonyms	BCP-d10, BTCP-d10, Benzothiophenylcyclohexylpip eridine-d10, GK 13-d10	[2][3][4]
Molecular Formula	C19H15D10NS	[2][4]
Molecular Weight	309.5 g/mol	[1][2][4]
Exact Mass	309.23353843 Da	[1]
Solubility	DMF: 5 mg/ml; Ethanol: 2 mg/ml	[4]
UV Absorption Maxima	229, 270, 300 nm	[4]
Deuterium Incorporation	≥99% deuterated forms (d₁-d₁₀)	[4]
Storage Temperature	-20°C	[3]
InChI Key	RGSVXQJPSWZXOP- PGAPGPTOSA-N	[1][2][4]

Experimental Protocols

This section details the methodologies for the synthesis and analytical quantification of **Benocyclidine-d10**.

Synthesis of Benocyclidine-d10 Hydrochloride

The synthesis of **Benocyclidine-d10** hydrochloride is performed in a two-step process analogous to the methods reported for the non-labeled compound.[5]

Methodology:

• Step 1: Formation of Deuterated Nitrile Intermediate:



- Cyclohexanone is reacted with commercially available [²H₁₁]piperidine and sodium cyanide (NaCN).
- This reaction yields the intermediate 1-(piperidine-2H10-1-carbonitrile)cyclohexane.
- The resulting product is isolated by filtration and can be used in the subsequent step without requiring further purification.
- Step 2: Grignard Reaction and Product Formation:
 - A Grignard reagent is prepared from 2-iodobenzothiophene.
 - The deuterated nitrile intermediate from Step 1 is added to the Grignard reagent.
 - Following the reaction, an appropriate workup is performed to yield the final product,
 [2H₁₀]Benocyclidine.[5]
 - The product can then be converted to its hydrochloride salt for improved stability and handling.

Caption: Synthesis workflow for **Benocyclidine-d10** Hydrochloride.

Analytical Quantification via LC-ESI-MS/MS

Benocyclidine-d10 serves as an internal standard for the quantification of Benocyclidine (BTCP) using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).[5][6]

Instrumentation and Conditions:

- Liquid Chromatography (LC):
 - Column: YMC-Triart Diol-HILIC (50 mm × 2 mm, 3 μm).[6]
 - Mobile Phase: A mixture of ammonium formate buffer (20 mM, pH 3.0) and acetonitrile in a 20:80 (v/v) ratio.[6]
 - Flow Rate: 800 μL/min.[6]



- Mass Spectrometry (MS):
 - Ionization: Electrospray Ionization, positive mode (ESI+).
 - Analyzer: Triple Quadrupole Mass Spectrometer.
 - Detection: Multiple Reaction Monitoring (MRM).[6]

Mass Transitions:

The quantification is achieved by monitoring specific precursor-to-product ion transitions:

- Benocyclidine (BTCP):m/z 300.4 → m/z 215.3.[6]
- Benocyclidine-d10 ([2H10]BTCP):m/z 310.4 → m/z 215.3.[5][6]

The fragmentation pathways for both the labeled and unlabeled compounds result in a major product ion of m/z 215.3. This is attributed to the loss of the piperidine moiety, which is deuterated in the internal standard.[5]

Caption: Workflow for quantification using LC-ESI-MS/MS.

Mechanism of Action

Benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI) with an IC₅₀ value of approximately 8 nM.[2][4][7] Unlike its parent compound phencyclidine, it has negligible affinity for the NMDA receptor ($K_{0.5} = 6 \mu M$).[2][4] This selectivity means it does not produce the anesthetic or dissociative effects associated with PCP. Its primary pharmacological action is to block the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft.

Signaling Pathway:

- Dopamine is released from the presynaptic neuron into the synaptic cleft.
- Dopamine binds to postsynaptic receptors (e.g., D1, D2), propagating the signal.



- The dopamine transporter (DAT) on the presynaptic neuron actively removes dopamine from the cleft, terminating the signal.
- Benocyclidine binds to DAT, inhibiting the reuptake of dopamine.
- This inhibition leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

Caption: Benocyclidine blocks dopamine reuptake at the presynaptic neuron.

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